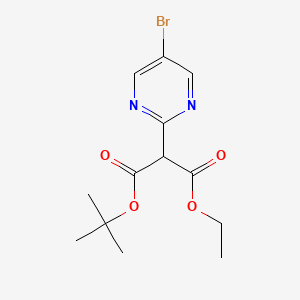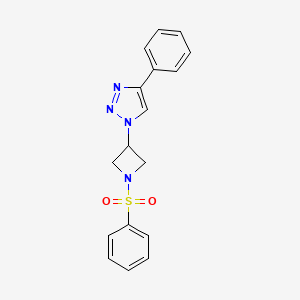
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate” is a chemical compound with the CAS number 1956366-57-6 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate” is C13H17BrN2O4 . The InChI code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
The molecular weight of “1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate” is 345.19 g/mol . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Organic Synthesis Intermediate
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate: is widely used as an intermediate in organic synthesis. Its structure, containing both bromine and pyrimidine groups, makes it a versatile building block for the synthesis of more complex organic molecules. This compound can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, facilitating the creation of diverse chemical entities .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the development of new drugs. Its unique structure allows it to be a precursor in the synthesis of potential therapeutic agents. Researchers often explore its derivatives for their biological activities, aiming to discover new medications for various diseases .
Agrochemical Development
The compound is also significant in the field of agrochemicals. It serves as a key intermediate in the synthesis of novel pesticides and herbicides. By modifying its structure, scientists can develop new agrochemical products that are more effective and environmentally friendly .
Material Science
In material science, 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength. This makes it valuable for creating high-performance materials for various industrial applications .
Chemical Biology
Chemical biologists use this compound to study biological processes at the molecular level. Its derivatives can be used as probes to investigate enzyme functions, protein interactions, and cellular pathways. This helps in understanding the underlying mechanisms of diseases and developing targeted therapies .
Biochemical Research
In biochemical research, 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is used to study biochemical pathways and interactions. Its unique chemical properties allow it to be used in various assays and experiments to elucidate the functions of biomolecules and their interactions within cells.
These applications highlight the versatility and importance of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate in scientific research, spanning multiple fields and contributing to advancements in various domains.
ChemBK Solarbio ChemScene Biosynth CymitQuimica : ChemBK : Solarbio : ChemScene
Propiedades
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(5-bromopyrimidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-5-19-11(17)9(12(18)20-13(2,3)4)10-15-6-8(14)7-16-10/h6-7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLBXOZQBWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)
![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)
![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2482808.png)

